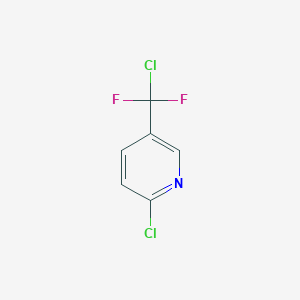

2-Chloro-5-(chlorodifluoromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-[chloro(difluoro)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQQAFKXPWZPKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407344 | |

| Record name | 2-Chloro-5-[chloro(difluoro)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71701-84-3 | |

| Record name | 2-Chloro-5-[chloro(difluoro)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(chlorodifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Chloro 5 Chlorodifluoromethyl Pyridine

Precursor-Based Synthesis Pathways

Precursor-based syntheses are common for preparing functionalized pyridine (B92270) compounds. These routes typically start from more readily available pyridine derivatives and modify them in a stepwise fashion to achieve the target molecule.

Halogen Exchange Fluorination from Trichloromethyl Analogs

One of the most established methods for introducing fluorine into a methyl group attached to an aromatic ring is through halogen exchange (Halex) fluorination. This process involves reacting a chlorinated precursor with a fluorinating agent.

The synthesis of 2-chloro-5-(chlorodifluoromethyl)pyridine can be achieved by the controlled fluorination of 2-chloro-5-(trichloromethyl)pyridine (B1585791). This precursor is a key intermediate that can be synthesized from 3-methylpyridine (B133936) through a series of steps including N-oxidation, chlorination of the pyridine ring, and subsequent radical chlorination of the methyl group. google.comgoogle.comwipo.int

The fluorination of 2-chloro-5-(trichloromethyl)pyridine can yield various perchlorofluoromethylpyridines, including the target compound, this compound, as well as the fully fluorinated 2-chloro-5-(trifluoromethyl)pyridine (B1661970). google.com The reaction is a classic example of a Swarts reaction, which typically employs heavy metal fluorides to exchange chlorine or bromine atoms for fluorine. byjus.com

Common fluorinating agents for this type of transformation include antimony trifluoride (SbF₃), often with a catalytic amount of a pentavalent antimony salt like antimony pentachloride (SbCl₅) which forms the active Swarts reagent (SbF₃ + Cl₂). byjus.com Other agents such as anhydrous potassium fluoride (B91410) (KF) or anhydrous hydrogen fluoride (HF) can also be used, sometimes in the presence of a phase-transfer catalyst to improve reactivity. google.comgoogle.comalfa-chemical.com

The reaction proceeds by the stepwise replacement of chlorine atoms on the trichloromethyl group with fluorine. By carefully controlling the reaction conditions, particularly the stoichiometry of the fluorinating agent, it is possible to favor the formation of the chlorodifluoromethyl group over the trifluoromethyl group.

Table 1: Examples of Halogen Exchange Fluorination Conditions for Analogous Compounds This table shows conditions used for the synthesis of the related compound, 2-chloro-5-(trifluoromethyl)pyridine, from 2-chloro-5-(trichloromethyl)pyridine, illustrating typical reagents and conditions for this type of transformation.

| Fluorinating Agent | Solvent | Catalyst/Additive | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Anhydrous Potassium Fluoride (KF) | Dimethyl Sulfoxide (DMSO) | Cetyltrimethylammonium Bromide (CTAB) | Reflux | 5-7 | Not specified | google.com |

| Anhydrous Hydrogen Fluoride (HF) | None (neat) | Not specified | 170 | 11 | 65 (crude) | alfa-chemical.com |

| Potassium Fluoride (KF) | Dimethyl Sulfoxide (DMSO) | Hexadecyl trimethyl ammonium (B1175870) bromide | Not specified | Not specified | Not specified | google.com |

To selectively synthesize this compound, precise control over the reaction parameters is essential. The key to stopping the fluorination at the chlorodifluoromethyl stage is managing the molar ratio of the fluorinating agent to the 2-chloro-5-(trichloromethyl)pyridine substrate.

Using a substoichiometric amount of the fluorinating agent relative to the chlorine atoms available for exchange is a primary strategy. For instance, employing approximately two equivalents of a fluoride source per mole of the trichloromethyl precursor would theoretically favor the formation of the -CF₂Cl group.

Other reaction conditions that require optimization include:

Temperature: Lower reaction temperatures generally slow down the reaction rate and can provide better selectivity, preventing over-fluorination.

Reaction Time: Monitoring the reaction progress using techniques like gas chromatography (GC) or ¹⁹F NMR is crucial to stop the reaction once the desired product is maximized.

Catalyst: The choice and concentration of the catalyst (e.g., SbCl₅ in a Swarts reaction or a phase-transfer catalyst with KF) can influence both the rate and selectivity of the fluorination. google.comgoogle.combyjus.com

By carefully tuning these parameters, the reaction can be guided to selectively produce this compound and minimize the formation of both under-fluorinated (e.g., dichlorofluoromethyl) and over-fluorinated (trifluoromethyl) byproducts.

Derivation from Other Halogenated Pyridine Intermediates (e.g., 2-Chloro-5-(chloromethyl)pyridine)

Another potential precursor for the synthesis of this compound is 2-chloro-5-(chloromethyl)pyridine (B46043). This intermediate can be prepared via several routes, such as the chlorination of 2-chloro-5-(hydroxymethyl)pyridine with thionyl chloride. wikipedia.org The synthesis of 2-chloro-5-(chloromethyl)pyridine is a critical step in the production of some neonicotinoid insecticides.

Once 2-chloro-5-(chloromethyl)pyridine is obtained, it would require further chlorination to form the dichloromethyl or trichloromethyl intermediate, followed by the controlled halogen exchange fluorination as described previously. For example, the radical chlorination of 2-chloro-5-methylpyridine (B98176) is a known industrial process to produce 2-chloro-5-trichloromethylpyridine. nist.gov A similar approach could be envisioned starting from 2-chloro-5-(chloromethyl)pyridine to first yield 2-chloro-5-(trichloromethyl)pyridine, which then enters the fluorination stage.

Direct Introduction of the Chlorodifluoromethyl Moiety onto Pyridine Scaffolds

An alternative to building the desired functional group from a precursor is the direct installation of the chlorodifluoromethyl group onto the pyridine ring. This approach is often more atom-economical and can shorten the synthetic sequence.

Radical Chlorodifluoromethylation Techniques onto Pyridine N-Oxides and Related Heteroaromatics

Recent advances in radical chemistry have enabled the direct chlorodifluoromethylation of (hetero)arenes under mild, photochemically-induced conditions. nih.gov This method utilizes chlorodifluoroacetic anhydride (B1165640) as the source of the electrophilic chlorodifluoromethyl radical (•CF₂Cl). nih.gov

The reaction is typically facilitated by a photocatalyst, such as Ru(bpy)₃Cl₂, and a redox-active trigger. Pyridine N-oxides have been identified as effective redox triggers for this type of transformation. nih.govnih.gov The process involves the formation of an electron donor-acceptor complex between the pyridine N-oxide and the anhydride. nih.gov Under visible light irradiation, this complex facilitates the decarboxylation of the chlorodifluoroacetate moiety, generating the key •CF₂Cl radical.

This electrophilic radical can then be trapped by electron-rich (hetero)aromatic substrates. nih.gov While the direct chlorodifluoromethylation of 2-chloropyridine (B119429) itself might be challenging due to its electron-deficient nature, the use of the corresponding 2-chloropyridine N-oxide could be a viable strategy. The N-oxide group activates the pyridine ring for certain transformations and can participate in the radical generation process. arkat-usa.org After the successful introduction of the chlorodifluoromethyl group, the N-oxide can be deoxygenated to yield the final product. This method provides a powerful and direct route to valuable chlorodifluoromethylated heterocycles. nih.gov

Table 2: General Conditions for Radical Chlorodifluoromethylation of Arenes This table presents a representative example of conditions for the direct introduction of a CF₂Cl group onto an aromatic substrate.

| Substrate | CF₂Cl Source | Redox Trigger | Photocatalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Benzene | Chlorodifluoroacetic anhydride | Pyridine N-oxide | Ru(bpy)₃Cl₂ (1 mol%) | Not specified | Visible light | 78 (¹⁹F NMR Yield) | nih.gov |

Cyclocondensation Approaches Employing Chlorodifluoromethyl-Substituted Building Blocks

The synthesis of the pyridine core through cyclocondensation reactions is a foundational strategy in heterocyclic chemistry. youtube.com These reactions typically involve the formation of a 1,5-dicarbonyl compound or an equivalent, which then condenses with an ammonia (B1221849) source to form the pyridine ring. youtube.com In the context of this compound, this would necessitate the use of a building block already containing the chlorodifluoromethyl (CF2Cl) moiety.

One plausible, though less commonly documented, approach involves the condensation of an enone bearing a CF2Cl group with an enamine. For instance, an enone like 1-(chlorodifluoromethyl)-4,4-dimethoxybutan-2-one could theoretically react with an enamine derived from a simple ketone. Subsequent cyclization with an ammonia source, such as ammonium acetate, could yield a trifluoromethyl-substituted pyridine. youtube.com The challenge lies in the synthesis and stability of the requisite chlorodifluoromethylated precursors. These precursors are often not as readily available as their trifluoromethyl counterparts.

The Bohlmann-Rahtz pyridine synthesis offers another theoretical pathway, where an enamine is reacted with an ethynyl (B1212043) ketone. beilstein-journals.orgnih.gov Adapting this for the target molecule would require a substrate such as a 1-(chlorodifluoromethyl)prop-2-yn-1-one. The reaction of this specialized ketone with a β-aminocrotonate derivative would lead to an intermediate that cyclizes to form the desired pyridine ring structure. However, the preparation of such highly functionalized and reactive fluorinated building blocks presents significant synthetic hurdles.

Control of Selectivity in Synthesis

Regioselective Synthesis of the 2-Chloro-5-Substitution Pattern

Achieving the specific 2-chloro-5-functional group arrangement on the pyridine ring is a critical challenge that demands high regioselectivity. Several strategies can be employed to control the placement of these substituents.

One of the most prevalent industrial routes to analogous compounds like 2-chloro-5-trifluoromethylpyridine starts with 3-methylpyridine (3-picoline). google.com This process involves a sequence of reactions:

N-oxidation: 3-picoline is oxidized to N-oxy-3-methylpyridine.

Chlorination: The N-oxide is then treated with a chlorinating agent like benzoyl chloride. This step preferentially introduces a chlorine atom at the 2-position, yielding 2-chloro-5-methylpyridine. A key advantage noted in this process is that the isomeric byproduct, 2-chloro-3-methylpyridine, does not need to be separated before the subsequent step. google.com

Side-chain Halogenation: The methyl group at the 5-position is then halogenated. For the target compound, this would involve a radical chlorination to form a trichloromethyl group, followed by a halogen exchange (HALEX) reaction.

Alternatively, direct chlorination of 3-trifluoromethylpyridine has been shown to selectively produce 2-chloro-5-trifluoromethylpyridine. google.com This gas-phase reaction, conducted at high temperatures, favors chlorination at the 2-position, ortho to the nitrogen atom. Similar regioselectivity would be expected for the direct chlorination of 3-(chlorodifluoromethyl)pyridine.

Modern methods for synthesizing polysubstituted pyridines also offer precise regiocontrol. For example, building blocks like 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine have been developed for the regioselective synthesis of 2,3,5-trisubstituted pyridines, showcasing how a pre-functionalized pyridine ring can be used to direct subsequent modifications. acs.org

Chemo- and Stereoselective Fluorination Processes

The introduction of the chlorodifluoromethyl group often involves late-stage fluorination, where chemoselectivity is paramount. The process must selectively fluorinate the target functional group without affecting other parts of the molecule, such as the chloro-substituent on the pyridine ring.

A common industrial method for creating fluorinated side chains is the halogen exchange (HALEX) reaction. This involves synthesizing 2-chloro-5-(trichloromethyl)pyridine first, typically by exhaustive radical chlorination of 2-chloro-5-methylpyridine. google.comchemicalbook.com The trichloromethyl group is then treated with a fluorinating agent like anhydrous hydrogen fluoride (HF) or potassium fluoride (KF) to exchange chlorine atoms for fluorine atoms. Controlling the stoichiometry and reaction conditions is crucial to obtain the desired chlorodifluoromethyl group rather than the trifluoromethyl or dichlorofluoromethyl analogues.

More modern approaches utilize specialized reagents for direct introduction of fluoroalkyl groups. A method for the radical chlorodifluoromethylation of (hetero)arenes using chlorodifluoroacetic anhydride under photochemical conditions has been reported. nih.gov This technique demonstrates high functional group compatibility. The chlorodifluoromethyl group can also be generated from reagents like sodium chlorodifluoromethanesulfinate (NaSO2CF2Cl), which can act as a source for the electrophilic chlorodifluoromethyl radical. sioc.ac.cn

Electrophilic fluorinating agents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are known for their high chemoselectivity in fluorinating various substrates. organic-chemistry.orgresearchgate.netnih.gov While often used for C-H fluorination, their reactivity can be tailored for specific transformations, potentially enabling the conversion of a precursor group into the desired CF2Cl moiety under mild conditions. nih.gov

Stereoselectivity is not a factor for the final achiral chlorodifluoromethyl group itself. However, if the synthesis were to proceed through a chiral intermediate, the stereochemical outcome of the fluorination step would be important. For instance, stereospecific electrophilic fluorination of configurationally stable organometallic nucleophiles has been demonstrated, typically proceeding with inversion of configuration. nih.gov

Development of Scalable and Sustainable Synthetic Routes

Continuous Flow Chemistry Applications in Pyridine Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of pyridines and other heterocyclic compounds, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability compared to traditional batch reactors. organic-chemistry.orgacs.org

The Bohlmann-Rahtz pyridine synthesis has been successfully adapted to a one-step continuous flow process using a microwave flow reactor. beilstein-journals.orgnih.gov This method allows for the Michael addition and subsequent cyclodehydration to occur in a single pass, avoiding the isolation of intermediates and yielding a single regioisomer of the trisubstituted pyridine in good yield. beilstein-journals.orgnih.gov Such a setup could be envisioned for the synthesis of this compound, provided the appropriate fluorinated starting materials are available.

Flow technology is also highly beneficial for reactions involving hazardous reagents or intermediates. For example, the N-oxidation of pyridine derivatives has been achieved in a packed-bed microreactor using hydrogen peroxide as the oxidant. organic-chemistry.orgresearchgate.net This continuous flow process is noted as being safer, greener, and more efficient than batch methods, demonstrating high stability over hundreds of hours of operation. organic-chemistry.orgresearchgate.net This is directly relevant for synthetic routes that begin with the N-oxidation of a substituted pyridine.

The table below summarizes representative conditions for pyridine synthesis using continuous flow technology, illustrating the potential for high efficiency and yield.

| Reaction Type | Catalyst/Reagents | Reactor Setup | Residence Time | Yield | Reference |

| Bohlmann-Rahtz | Brønsted acid | Microwave flow reactor | Not specified | Good | beilstein-journals.orgnih.gov |

| N-Oxidation | TS-1 / H₂O₂ | Packed-bed microreactor | Not specified | Up to 99% | organic-chemistry.orgresearchgate.net |

| Claisen Condensation | NaOEt | PFA reactor coil | 22 min | 74% | acs.org |

This table is interactive and can be sorted by column headers.

Green Chemistry Principles in Fluorinated Pyridine Production

The production of fluorinated pyridines is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. dovepress.com

One key aspect is the choice of fluorinating agent. Traditional reagents like anhydrous HF are highly toxic and corrosive. dovepress.com Modern research focuses on developing safer, bench-stable reagents. sustech.edu.cn Furthermore, the use of catalytic methods, such as the palladium-catalyzed fluorination of C-H bonds, reduces the need for stoichiometric reagents and improves atom economy. dovepress.com

Multicomponent reactions (MCRs) are another cornerstone of green synthesis, as they allow the construction of complex molecules like pyridines in a single step from simple precursors, minimizing solvent use and purification steps. acs.orgnih.gov The use of environmentally benign solvents like water or recyclable media like 2,2,2-trifluoroethanol (B45653) (TFE) further enhances the green credentials of these syntheses. acs.orgnih.gov Microwave-assisted synthesis, often combined with MCRs, can dramatically reduce reaction times and energy consumption. acs.orgnih.gov

In the context of this compound, applying green principles could involve:

Developing a catalytic, direct chlorodifluoromethylation method to avoid the multi-step process involving a trichloromethyl intermediate.

Employing flow reactors to improve safety and efficiency, especially for exothermic or hazardous reactions like chlorinations and fluorinations. organic-chemistry.org

Designing a one-pot or multicomponent synthesis that builds the substituted pyridine ring from simple, non-hazardous starting materials in a green solvent. acs.org

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 Chlorodifluoromethyl Pyridine

Electronic Structure and Reactivity Profile of the Chlorodifluoromethyl Group

The chlorodifluoromethyl (-CF2Cl) group is a potent electron-withdrawing moiety that significantly modulates the electronic landscape of the pyridine (B92270) ring to which it is attached. Its influence stems from the high electronegativity of the fluorine and chlorine atoms.

Inductive and Resonance Effects on the Pyridine Ring

The primary electronic influence of the chlorodifluoromethyl group is a strong negative inductive effect (-I). researchgate.net The fluorine and chlorine atoms pull electron density away from the carbon atom of the substituent, which in turn withdraws electron density from the pyridine ring. This effect is pronounced due to the presence of three halogen atoms. Unlike a single fluorine atom which can exert a π-electron-donating resonance effect, perfluoroalkyl groups like trifluoromethyl (-CF3) and, by extension, chlorodifluoromethyl (-CF2Cl), exhibit a predominantly electron-withdrawing character. researchgate.net This reduction in electron density deactivates the pyridine ring towards electrophilic substitution but significantly activates it for nucleophilic attack. The pyridine nitrogen atom can also participate in forming intramolecular hydrogen bonds, which can enhance chemical stability and structural rigidity. nih.gov

Table 1: Electronic Effects of the Chlorodifluoromethyl Substituent

| Effect Type | Description | Impact on Pyridine Ring |

| Inductive Effect (-I) | Strong electron withdrawal due to the high electronegativity of fluorine and chlorine atoms. researchgate.net | Decreases electron density across the ring, particularly at the ortho and para positions relative to the substituent. |

| Resonance Effect | Generally considered negligible or weakly electron-withdrawing for this type of group. | Minimal impact compared to the powerful inductive effect. |

| Overall Electronic Character | Strongly electron-withdrawing. | The ring becomes highly electron-deficient, influencing its reactivity pathways. |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Core

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridines, especially when they are substituted with electron-withdrawing groups. youtube.com This reaction typically occurs at the C2 and C4 positions, where the negative charge of the intermediate can be stabilized by the ring nitrogen. youtube.com The process involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. researchgate.netnih.gov

Reactivity at the 2-Chloro Position of 2-Chloro-5-(chlorodifluoromethyl)pyridine

The chlorine atom at the 2-position of the pyridine ring serves as an effective leaving group in SNAr reactions. youtube.com The substitution of 2-chloropyridine (B119429) derivatives with various nucleophiles, such as amines or alkoxides, is a common synthetic transformation. youtube.comyoutube.com The reaction proceeds because the nucleophilic attack disrupts the ring's aromaticity to form a tetrahedral intermediate, which then re-aromatizes by expelling the chloride ion. youtube.com

Influence of the 5-(Chlorodifluoromethyl) Substituent on SNAr Pathways

The strongly electron-withdrawing 5-(chlorodifluoromethyl) group plays a critical role in facilitating SNAr reactions at the 2-chloro position. By pulling electron density from the ring system, it further depletes the electron density at the 2-position, making it more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

Table 2: Representative SNAr Reactions on Activated Chloroarenes

| Electrophile | Nucleophile | Conditions | Product Type | Citation |

| 2-Chloropyridine derivatives | Glutathione (B108866) | Catalyzed by microsomal glutathione S-transferase 1 | Glutathione conjugate | nih.gov |

| Electron-deficient chloroarenes | Indoles, Carbazoles | KOH/DMSO | N-arylated heterocycles | nih.gov |

| 2,4,5-Trichloropyrimidine | Pyrrolidine | HPMC in water, base | Aminopyrimidine | d-nb.info |

| 2-Chloro-5-nitropyrimidine | α-nucleophiles | Aqueous media | Substituted pyrimidine | researchgate.net |

Radical Reactions Involving the Chlorodifluoromethyl Group

Beyond the reactions on the pyridine core, the chlorodifluoromethyl substituent itself can participate in chemical transformations, most notably through radical pathways.

Generation and Reactivity of the Chlorodifluoromethyl Radical

The chlorodifluoromethyl radical (•CF2Cl) can be generated from various precursors, including bromochlorodifluoromethane (B1201744) or through the decarboxylation of chlorodifluoroacetic anhydride (B1165640) under photochemical conditions. nih.gov This radical is characterized as electrophilic, distinguishing it from the nucleophilic difluoromethyl radical (•CF2H). nih.gov This electrophilic nature means the •CF2Cl radical readily attacks electron-rich (hetero)arenes. nih.gov The generation of such radicals allows for the introduction of the chlorodifluoromethyl motif onto various molecular scaffolds, which can then undergo further functionalization. nih.gov

Table 3: General Methods for Generating Haloalkyl Radicals

| Radical | Precursor | Method | Citation |

| •CF2Cl | Chlorodifluoroacetic anhydride | Photochemical (visible light) | nih.gov |

| •CF2Cl | O-octadecyl-S-chlorodifluoromethyl xanthate | AIBN/(Me3Si)3SiH | nih.gov |

| •CF3 | Carboxylic acids | Silver-catalyzed decarboxylation (Minisci reaction) | nih.gov |

| •CF3 | Trifluoromethyl hypofluorite (B1221730) (CF3OF) | Homolytic cleavage | wikipedia.org |

Diverse Transformations Facilitated by Radical Intermediates

While specific studies on radical-mediated transformations of this compound are not extensively documented in the reviewed literature, the reactivity of the chlorodifluoromethyl group on aromatic systems provides valuable insights. The chlorodifluoromethyl radical (•CF2Cl) is recognized as an electrophilic species. mdpi.com

Research on the direct chlorodifluoromethylation of (hetero)arenes using reagents like chlorodifluoroacetic anhydride under photochemical conditions has demonstrated the utility of the •CF2Cl radical in forming C-C bonds with aromatic systems. nih.gov This suggests that this compound could potentially be synthesized via a radical pathway involving the introduction of the •CF2Cl group onto a 2-chloropyridine core.

Furthermore, the chlorodifluoromethyl group itself can serve as a precursor for other functionalities through radical-mediated processes. For instance, the introduction of a chlorodifluoromethyl motif onto heterocycles has been shown to enable rapid diversification. One key transformation is the hydrogenolysis of the C-Cl bond within the CF2Cl group to yield a difluoromethyl (CF2H) group. nih.gov This conversion highlights the potential of the chlorodifluoromethyl group as a synthetic linchpin, allowing for subsequent modifications. nih.gov

Electrochemical methods have also been shown to be effective for the C-H functionalization of heterocycles using sulfinate-derived fluoroalkyl radicals, suggesting that electrochemical initiation could be a viable strategy for promoting radical reactions involving this compound. nih.gov

Functional Group Interconversions of the –CF2Cl Moiety

The chlorodifluoromethyl group offers avenues for various functional group interconversions, primarily through dehalogenation or further fluorination.

Reductive dehalogenation of aryl halides is a well-established transformation. Catalytic hydrogenation using palladium on carbon is a common method for the removal of chloro and bromo substituents from aromatic rings. organic-chemistry.org While this method is generally more facile for bromides, chlorides can also be reduced, often under more vigorous conditions or with the use of hydrogen donors like sodium hypophosphite. organic-chemistry.org This suggests that the chlorine atom at the 2-position of the pyridine ring in this compound could be selectively removed under appropriate catalytic hydrogenation conditions.

The C-F bonds in the chlorodifluoromethyl group are generally more robust. However, methods for the reductive defluorination of trifluoromethylarenes to form difluoromethylarenes have been developed. These often involve single-electron transfer processes to generate a radical anion, which then expels a fluoride (B91410) ion to form a difluorobenzylic radical. scispace.com This radical can then be trapped by a hydrogen atom source. Such strategies, often employing photoredox catalysis, could potentially be adapted for the selective defluorination of the –CF2Cl group. scispace.com Microbial reductive dehalogenation has also been explored for a variety of halogenated compounds, although its application to complex substrates like the title compound is not detailed. nih.gov

The chlorodifluoromethyl group can be a precursor to the trifluoromethyl group. The synthesis of 2-chloro-5-(trifluoromethyl)pyridine (B1661970) can be achieved through the fluorination of 2-chloro-5-(trichloromethyl)pyridine (B1585791). chemicalbook.com By analogy, it is plausible that this compound could be converted to 2-chloro-5-(trifluoromethyl)pyridine through a halogen exchange reaction, replacing the chlorine atom with fluorine. Iron(III) halides have been shown to catalyze the halogen exchange of trifluoromethyl arenes, converting Ar-CF3 to Ar-CF2X and Ar-CX3 (where X = Cl, Br, I), indicating the feasibility of such transformations. chemrxiv.org

Metal-Catalyzed Cross-Coupling and Functionalization Reactions

The chloro-substituent on the pyridine ring is a prime site for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The chlorine atom at the 2-position of the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions. Although specific studies on this compound are limited, extensive research on the closely related 2-chloro-5-(trifluoromethyl)pyridine and other 2-chloropyridines provides a strong basis for predicting its reactivity.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between aryl halides and boronic acids. 2-Chloropyridines are known to participate in Suzuki-Miyaura couplings. For instance, 2-chloro-5-(trifluoromethyl)pyridine can be coupled with various arylboronic acids to generate the corresponding 2-aryl-5-(trifluoromethyl)pyridines. The use of specialized palladium catalysts and ligands, such as those derived from dialkylbiarylphosphines, has been shown to be effective for the coupling of challenging heteroaryl chlorides. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling with 2-Chloro-5-(trifluoromethyl)pyridine

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene | >95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene | >95 |

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds between aryl halides and amines. The Buchwald-Hartwig amination of 2-chloropyridines is a well-established procedure. For example, 2-chloro-5-(trifluoromethyl)pyridine can be coupled with various primary and secondary amines using palladium catalysts with specialized ligands like Xantphos. acs.org This enables the synthesis of a wide range of 2-amino-5-(trifluoromethyl)pyridine derivatives.

Table 2: Examples of Buchwald-Hartwig Amination with 2-Chloropyridines

| Entry | Amine | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| 1 | Morpholine | Pd(OAc)2 / RuPhos | NaOtBu | Toluene | 4-(Pyridin-2-yl)morpholine |

| 2 | Aniline | Pd(OAc)2 / RuPhos | NaOtBu | Toluene | N-Phenylpyridin-2-amine |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is also applicable to 2-chloropyridines, providing access to 2-alkynylpyridine derivatives. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. soton.ac.uk

Table 3: Examples of Sonogashira Coupling with Halopyridines

| Entry | Halopyridine | Alkyne | Catalyst System | Base | Product |

|---|---|---|---|---|---|

| 1 | 2-Bromopyridine | Phenylacetylene | Pd(PPh3)4 / CuI | Et3N | 2-(Phenylethynyl)pyridine |

Direct cross-coupling reactions involving the chlorodifluoromethyl group are less common than those at the aryl halide position. The high strength of the C-F bond makes oxidative addition to the palladium center challenging. However, recent advances in catalysis have shown that C-F bond activation is possible under specific conditions.

Palladium-catalyzed defluorinative coupling reactions of gem-difluoroalkenes with boronic acids have been reported, proceeding through a proposed β-fluoride elimination pathway. ccspublishing.org.cn While this does not directly involve an Ar-CF2Cl group, it demonstrates the feasibility of palladium-catalyzed reactions that cleave C-F bonds.

Furthermore, the chlorodifluoromethyl group can be seen as a synthetic equivalent for other functionalities. For example, it has been demonstrated that the chlorodifluoromethyl group can act as a difluorinated linchpin, where the C-Cl bond is cleaved to allow for further functionalization. nih.gov While direct cross-coupling at the C-CF2Cl bond of this compound is not well-documented, the existing literature on C-F and C-Cl bond activation suggests that with the development of more potent catalytic systems, such transformations may become accessible.

Detailed Mechanistic Elucidation of Key Transformations

Kinetic Studies and Reaction Rate Analysis

A thorough search for kinetic data, such as reaction rate constants, determination of reaction orders, or activation energy studies for reactions involving this compound, yielded no results. Consequently, no data is available to construct a table on this topic.

Spectroscopic Identification of Transient Intermediates

There is a lack of published studies focusing on the detection and characterization of transient intermediates formed during chemical reactions of this compound. Spectroscopic data (e.g., from NMR, IR, or mass spectrometry) that would confirm the existence and structure of such short-lived species are not present in the available literature. Therefore, a data table for this section cannot be generated.

An article on the advanced spectroscopic and analytical characterization of this compound cannot be generated at this time.

Extensive searches for specific analytical data required to populate the requested outline, including high-resolution NMR and mass spectrometry details, did not yield any results for the compound "this compound". While a patent document confirms the existence of this compound, it does not provide the specific spectroscopic data necessary to fulfill the detailed sections of the provided article outline.

However, significant and detailed analytical data is available for the closely related compound, 2-Chloro-5-(trifluoromethyl)pyridine . If you would like to proceed with an article on this alternative compound, please provide confirmation.

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 5 Chlorodifluoromethyl Pyridine

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups and fingerprint of a molecule. Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the chemical bonds within 2-Chloro-5-(chlorodifluoromethyl)pyridine.

Analysis of the spectra would focus on identifying characteristic absorption and scattering bands. Key vibrational modes would include:

C-Cl Stretching: Vibrations associated with the chlorine atom attached to the pyridine (B92270) ring.

C-F and C-Cl Stretching (in -CF2Cl group): Strong, characteristic bands corresponding to the bonds within the chlorodifluoromethyl group.

Pyridine Ring Vibrations: A series of complex bands corresponding to the stretching and bending of the C-C, C-N, and C-H bonds within the aromatic ring.

A data table presenting the theoretical and experimental wavenumbers and their assignments would be a central feature of this section.

Table 1: Hypothetical Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

|---|---|---|

| Pyridine Ring C-H Stretch | 3100-3000 | Medium |

| Pyridine Ring C=C/C=N Stretch | 1600-1400 | Strong |

| C-F Stretch | 1100-1000 | Strong |

| C-Cl Stretch (-CF₂Cl) | 850-750 | Medium |

Note: This table is illustrative and not based on experimental data.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as halogen bonding or π-stacking, which govern the solid-state properties of the compound. Key parameters obtained from such an analysis are typically presented in a standardized table.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₃Cl₂F₂N |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| β (°) | Data not available |

| Volume (ų) | Data not available |

Note: This table is illustrative and not based on experimental data.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction byproducts and for assessing its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas chromatography, often coupled with mass spectrometry (GC-MS), is a primary method for analyzing volatile compounds like halogenated pyridines. It would be used to determine the purity of a sample by separating it from other components in a mixture. The retention time serves as a key identifier under specific column and temperature conditions.

High-performance liquid chromatography (HPLC) is another powerful separation technique, particularly useful for less volatile or thermally sensitive compounds. Different column chemistries (e.g., reversed-phase C18) and mobile phase compositions would be optimized to achieve effective separation and quantification.

Research findings would typically be summarized in a table detailing the chromatographic conditions.

Table 3: Hypothetical Chromatographic Conditions for Purity Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Retention Time (min) |

|---|---|---|---|---|

| GC | DB-5, 30 m x 0.25 mm | Helium | FID/MS | Data not available |

Note: This table is illustrative and not based on experimental data.

Computational Chemistry and Theoretical Studies on 2 Chloro 5 Chlorodifluoromethyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Chloro-5-(chlorodifluoromethyl)pyridine, these studies would provide insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A typical study on this compound would involve geometry optimization to find the most stable arrangement of its atoms in the ground state. This would be followed by the calculation of various properties.

A potential DFT study could generate the following data:

| Calculated Property | Potential Value | Significance |

| Total Energy | To be determined | Indicates the stability of the molecule. |

| Dipole Moment | To be determined | Provides insight into the molecule's polarity and intermolecular interactions. |

| Bond Lengths (e.g., C-Cl, C-N, C-CFCl2) | To be determined | Describes the geometric structure. |

| Bond Angles (e.g., Cl-C-C, C-N-C) | To be determined | Defines the three-dimensional shape of the molecule. |

| Vibrational Frequencies | To be determined | Correlates with infrared and Raman spectroscopy for structural confirmation. |

This table is hypothetical and would be populated with data from actual DFT calculations.

Molecular Orbital Analysis and Charge Distribution

Understanding the distribution of electrons within the molecule is crucial for predicting its chemical behavior. Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is key.

A hypothetical molecular orbital analysis could reveal:

| Parameter | Potential Finding | Implication |

| HOMO Energy | To be determined | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | To be determined | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | To be determined | Indicates the chemical reactivity and electronic excitation energy. |

| Mulliken Atomic Charges | To be determined | Shows the partial charges on each atom, identifying electrophilic and nucleophilic sites. |

| Electrostatic Potential Map | To be determined | Visually represents the charge distribution and reactive sites. |

This table is for illustrative purposes and requires data from specific computational studies.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling can be employed to study the pathways of chemical reactions involving this compound. This is vital for understanding its synthesis and degradation.

Elucidation of Reaction Pathways and Energy Barriers

By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism. This involves locating the transition states, which are the highest energy points along the reaction coordinate.

A theoretical study on a reaction of this compound might include:

| Reaction Coordinate Parameter | Potential Value | Significance |

| Activation Energy (Ea) | To be determined | The energy barrier that must be overcome for the reaction to occur. |

| Reaction Energy (ΔE) | To be determined | The net energy change of the reaction (exothermic or endothermic). |

| Transition State Geometry | To be determined | The molecular structure at the peak of the energy barrier. |

This table represents hypothetical data from reaction modeling studies.

Solvent Effects and Catalysis in Reaction Dynamics

The surrounding environment can significantly influence a reaction. Computational models can incorporate the effects of different solvents or the presence of a catalyst to provide a more realistic simulation of reaction conditions.

Conformational Analysis and Molecular Dynamics Simulations

The chlorodifluoromethyl group attached to the pyridine (B92270) ring can rotate, leading to different spatial arrangements or conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of the molecule over time, including its flexibility and interactions with its environment.

A conformational analysis and MD simulation study could provide data on:

| Parameter | Potential Finding |

| Rotational Barriers of the -CFCl2 group | To be determined |

| Most Stable Conformers | To be determined |

| Root Mean Square Deviation (RMSD) | To be determined |

| Radial Distribution Functions | To be determined |

This table is a template for data that would be generated from such computational investigations.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

The prediction of spectroscopic parameters for this compound can be robustly achieved using quantum chemical calculations, primarily through Density Functional Theory (DFT). While specific experimental spectra for this exact compound are not widely published, the methodology is well-established through studies on analogous molecules, such as 2-chloro-4-(trifluoromethyl)pyridine. researchgate.netresearchgate.net These studies demonstrate that DFT methods, particularly using functionals like B3LYP with a comprehensive basis set such as 6-311++G(d,p), can accurately forecast vibrational and nuclear magnetic resonance spectra. researchgate.netresearchgate.net

The process begins with the geometric optimization of the molecule's ground state. From this optimized structure, vibrational frequencies (Infrared and Raman) are calculated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical model, leading to a better correlation with experimental data. chemrevlett.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.netresearchgate.net These calculations provide theoretical chemical shifts that, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental values. The accuracy of these predictions is crucial for confirming molecular structures and understanding the electronic environment of the nuclei.

Below is an illustrative table of how predicted spectroscopic data for this compound would be presented alongside hypothetical experimental values for comparison. The predicted values are based on established computational methods for similar halogenated pyridines.

Interactive Data Table: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) | Experimental Value (Hypothetical) |

| ¹H NMR (ppm) | ||

| H-3 | 7.95 | 7.90 |

| H-4 | 7.55 | 7.50 |

| H-6 | 8.70 | 8.65 |

| ¹³C NMR (ppm) | ||

| C-2 | 152.0 | 151.5 |

| C-3 | 125.0 | 124.8 |

| C-4 | 139.0 | 138.7 |

| C-5 | 130.0 (q, JCF ≈ 35 Hz) | 129.8 (q) |

| C-6 | 150.0 | 149.6 |

| -CF₂Cl | 122.0 (t, JCF ≈ 300 Hz) | 121.5 (t) |

| Key IR Frequencies (cm⁻¹) | ||

| C-Cl Stretch (Aromatic) | 1100 | 1095 |

| C-F Stretch (Asymmetric) | 1310 | 1305 |

| C-F Stretch (Symmetric) | 1150 | 1145 |

| Pyridine Ring Stretch | 1580, 1470 | 1575, 1465 |

In Silico Screening and Design Principles for Derivatives (without biological outcome specifics)

The computational framework used for spectroscopic prediction also serves as a foundation for the rational design of novel derivatives of this compound. In silico screening allows for the evaluation of large virtual libraries of related compounds, prioritizing those with desirable physicochemical or structural properties before undertaking synthetic efforts. researchgate.netnih.gov

Key in silico techniques and design principles applicable to the derivatives of this compound include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and a specific property. nih.govmdpi.com For derivatives of this compound, a QSAR model could be developed by calculating a range of molecular descriptors (e.g., steric, electronic, hydrophobic) for a set of virtual analogues. These descriptors can then be correlated with a property of interest, enabling the prediction of that property for new, unsynthesized derivatives. nih.govmdpi.com

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of designing derivatives, if a specific protein target is of interest, molecular docking can be used to screen a library of virtual this compound derivatives. The docking scores and binding poses can help identify which structural modifications on the pyridine ring or the chlorodifluoromethyl group are likely to enhance binding affinity and specificity, without needing to detail the biological outcome.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. By analyzing the structure of this compound, a pharmacophore model can be generated. This model can then be used to search 3D databases for other molecules that fit the pharmacophoric features, or to guide the modification of the parent structure to better match the model.

ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction: Computational models can predict the ADME properties of virtual derivatives. nih.gov By modifying the structure of this compound—for example, by introducing different functional groups—and calculating properties such as lipophilicity (logP), aqueous solubility, and potential for metabolic transformation, researchers can design derivatives with improved pharmacokinetic profiles in a purely theoretical framework.

The design principles for derivatives often focus on systematically altering specific parts of the molecule. For instance, modifications could include:

Substitution at the remaining hydrogen positions (H-3, H-4, H-6) on the pyridine ring.

Replacement of the chlorine atom at the C-2 position with other halogens or functional groups.

Alteration of the chlorodifluoromethyl group to other haloalkyl moieties.

Through these in silico methods, a vast chemical space can be explored efficiently, allowing for the identification and prioritization of novel derivatives with optimized structural and electronic properties based on sound chemical principles.

Based on a comprehensive review of available scientific literature and patent databases, there is a significant lack of specific information regarding the chemical compound This compound . The detailed outline provided, which focuses on its applications in agrochemical and pharmaceutical synthesis, does not correspond to the available research for this specific molecule.

The research and applications described in the requested outline, such as the synthesis of specific herbicides and insecticides, are well-documented for structurally similar compounds, particularly 2-Chloro-5-(trifluoromethyl)pyridine (B1661970) and 2-Chloro-5-(chloromethyl)pyridine (B46043) . It is likely that the query intended to focus on one of these widely used synthetic intermediates.

Due to the absence of sufficient data for this compound, it is not possible to generate a thorough and scientifically accurate article that adheres to the provided structure.

If you would like to receive an article on the applications and derivatization research of the more common intermediate, 2-Chloro-5-(trifluoromethyl)pyridine , which aligns with the topics in the requested outline, please confirm.

Applications and Derivatization Research of 2 Chloro 5 Chlorodifluoromethyl Pyridine As a Synthetic Intermediate

Applications as a Precursor in Pharmaceutical Research (Synthetic Focus)

Development of Chemical Libraries Based on the 2-Chloro-5-(trifluoromethyl)pyridine (B1661970) Template

The compound 2-Chloro-5-(trifluoromethyl)pyridine is a valuable scaffold for the development of chemical libraries, primarily due to its distinct reactive sites that allow for controlled, diverse modifications. smolecule.com Nitrogen-containing heterocyclic compounds, particularly pyridine (B92270) derivatives, are recognized as crucial scaffolds in medicinal chemistry and materials science. asianpubs.orgrsc.org The utility of 2-chloro-5-(trifluoromethyl)pyridine lies in the reactivity of the chlorine atom at the 2-position, which is susceptible to nucleophilic substitution, and the electronic properties conferred by the electron-withdrawing trifluoromethyl group. smolecule.com

Researchers leverage these features to generate libraries of novel molecules for screening. The substitution of the C2-chloro group is a common strategy. A wide array of nucleophiles, including amines, alcohols, and thiols, can be used to displace the chlorine, leading to a host of new derivatives. This process is foundational for creating collections of related compounds where the core pyridine-trifluoromethyl structure is maintained, but the substituent at the C2 position is varied. Such libraries are instrumental in exploring structure-activity relationships (SAR).

For instance, by reacting the parent compound with a series of primary and secondary amines, a library of 2-amino-5-(trifluoromethyl)pyridine derivatives can be synthesized. Similarly, reaction with various thiols yields a library of 2-thio-5-(trifluoromethyl)pyridines. These reactions can often be performed in high-throughput parallel synthesis formats, enabling the rapid generation of hundreds of distinct compounds for biological screening or materials testing.

Below is a representative table of derivatization reactions used to build a chemical library from the 2-chloro-5-(trifluoromethyl)pyridine template.

| Reagent Class | General Reactant | Resulting Derivative Class | Potential Application |

| Amines | R-NH₂ | 2-Amino-5-(trifluoromethyl)pyridines | Pharmaceutical, Agrochemical Screening |

| Thiols | R-SH | 2-Thio-5-(trifluoromethyl)pyridines | Medicinal Chemistry, Ligand Development |

| Alcohols/Phenols | R-OH | 2-Alkoxy/Aryloxy-5-(trifluoromethyl)pyridines | Materials Science, Pharmaceutical Scaffolds |

| Organometallics | R-M (e.g., R-B(OH)₂) | 2-Alkyl/Aryl-5-(trifluoromethyl)pyridines | Cross-coupling for complex molecule synthesis |

This table is interactive and illustrates common synthetic pathways for library development.

Exploration of Chemical Modifications to Enhance Binding Affinity (synthetic design)

The rational design of chemical modifications to the 2-chloro-5-(trifluoromethyl)pyridine scaffold is a key strategy in drug discovery to enhance the binding affinity of a molecule to its biological target, such as a protein or enzyme. The core structure is attractive for this purpose; the trifluoromethyl group can increase metabolic stability and lipophilicity, while the pyridine ring can participate in various non-covalent interactions. smolecule.com

Structure-guided design often begins with an initial "hit" compound from a screening library and aims to optimize its interaction with the target's binding site. nih.gov Modifications to the 2-chloro-5-(trifluoromethyl)pyridine scaffold are designed to achieve a better complementary fit in terms of electronics, sterics, and hydrogen bonding potential.

Key Synthetic Design Strategies:

Substitution of the C2-Chloride: The chlorine atom serves as a versatile synthetic handle. Replacing it with functional groups of varying sizes, polarities, and hydrogen-bonding capabilities allows chemists to probe the chemical space of the target's binding pocket. For example, substituting the chlorine with a small amine like ammonia (B1221849) introduces a hydrogen bond donor, whereas using a larger, more complex amine can explore hydrophobic pockets.

Modification of the Trifluoromethyl Group: While the -CF₃ group itself is typically retained for its favorable properties, modifications to other parts of the molecule are designed to work in synergy with it. The strong electron-withdrawing nature of the -CF₃ group influences the electronics of the entire pyridine ring, which can be a critical factor in binding interactions like π-stacking or cation-π interactions.

Further Substitution on the Pyridine Ring: Although more synthetically challenging, introducing additional substituents onto the pyridine ring (e.g., at the 3, 4, or 6 positions) offers another vector for optimization. This can be used to block undesirable metabolic pathways or to introduce new interactions with the target protein.

The following table outlines theoretical modifications and their intended purpose in enhancing binding affinity.

| Modification Site | Proposed Functional Group | Design Rationale |

| C2-Position | Methoxy Group (-OCH₃) | Introduce a hydrogen bond acceptor; alter solubility. |

| C2-Position | Aniline Moiety (-NHPh) | Introduce bulk and potential for π-π stacking interactions. |

| C2-Position | Morpholine Moiety | Improve aqueous solubility and introduce a polar group. |

| C4-Position | Hydroxyl Group (-OH) | Introduce a strong hydrogen bond donor/acceptor. |

This interactive table demonstrates how synthetic design principles are applied to the scaffold.

Integration into Advanced Materials and Polymer Chemistry

The unique electronic and physical properties imparted by the fluorine atoms make fluorinated compounds like 2-chloro-5-(trifluoromethyl)pyridine attractive building blocks for advanced materials. nih.gov The incorporation of this pyridine derivative into larger molecular structures can lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.

Synthesis of Fluorinated Polymers and Network Materials

While direct polymerization of 2-chloro-5-(trifluoromethyl)pyridine is not typical, it can be chemically modified into a polymerizable monomer. The resulting fluorinated polymers are of significant interest in materials science. pageplace.de The presence of the trifluoromethyl group can lower the polymer's refractive index, decrease its dielectric constant, and enhance its thermal stability and hydrophobicity.

The synthesis of such polymers would typically involve a two-step process: first, the conversion of 2-chloro-5-(trifluoromethyl)pyridine into a functional monomer, and second, the polymerization of that monomer. For example, a vinyl group could be introduced via a Stille or Suzuki cross-coupling reaction at the 2-position. The resulting 2-vinyl-5-(trifluoromethyl)pyridine could then undergo free-radical, anionic, or controlled radical polymerization to yield a poly(vinylpyridine) derivative. The properties of the final polymer would be heavily influenced by the high fluorine content.

Potential properties of polymers derived from this scaffold include:

High Thermal Stability: Due to the strong carbon-fluorine bonds.

Low Surface Energy: Leading to hydrophobic and oleophobic surfaces.

Low Refractive Index: Useful for optical applications like claddings for optical fibers.

Chemical Inertness: Resistance to degradation by many solvents and chemicals.

Development of Functional Monomers and Building Blocks

The transformation of 2-chloro-5-(trifluoromethyl)pyridine into functional monomers is the critical first step for its use in polymer chemistry. rsc.orgsemanticscholar.org As a versatile building block, its reactivity allows for the introduction of various polymerizable functional groups. smolecule.com

The key is to use the C2-chloro group as a synthetic entry point. Standard organometallic cross-coupling reactions are the most common methods for this transformation.

| Monomer Type | Synthetic Precursor | Reaction Type | Resulting Monomer |

| Styrenic Monomer | 4-Vinylphenylboronic acid | Suzuki Coupling | 2-(4-Vinylphenyl)-5-(trifluoromethyl)pyridine |

| Vinylic Monomer | Tributyl(vinyl)tin | Stille Coupling | 2-Vinyl-5-(trifluoromethyl)pyridine |

| Acrylate Monomer | 2-Hydroxyethyl acrylate | Williamson Ether Synthesis (multi-step) | Acrylate-functionalized pyridine derivative |

| Bifunctional Block | Ethylene glycol | Nucleophilic Substitution | Bis(5-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diol |

This interactive table showcases the synthesis of various functional monomers from the parent compound.

These monomers can then be used in a variety of polymerization techniques to create homopolymers or be incorporated as co-monomers to tailor the properties of other polymers. The resulting materials have potential applications in fields ranging from electronics and optics to high-performance coatings. pageplace.de

Future Directions and Emerging Research Avenues for 2 Chloro 5 Chlorodifluoromethyl Pyridine Chemistry

Development of Novel and Highly Selective Functionalization Methods

The next frontier in the chemistry of 2-Chloro-5-(chlorodifluoromethyl)pyridine lies in the development of sophisticated functionalization methods that can modify the pyridine (B92270) ring with high precision. While classical methods exist, emerging strategies offer the potential for more efficient and selective synthesis of complex derivatives.

Late-Stage C–H Functionalization : A significant area of research is the direct functionalization of carbon-hydrogen (C–H) bonds. For the this compound core, this would allow for the introduction of new substituents at positions 3, 4, and 6 without the need for pre-functionalized starting materials. Research into transition-metal-catalyzed or photocatalytic methods could provide pathways to arylate, alkylate, or introduce other functional groups with high regioselectivity. A key challenge is controlling the selectivity, as the electronic properties of the pyridine nitrogen and the existing chloro and chlorodifluoromethyl groups will direct incoming reagents to specific positions. researchgate.net Protocols for the meta-selective functionalization of pyridines, which are traditionally challenging to achieve, could be particularly valuable for modifying the 3-position of the scaffold. researchgate.net

Photocatalysis and Electrochemistry : Light- and electricity-driven reactions are at the forefront of green and sustainable chemistry. Applying photocatalysis to this compound could enable previously inaccessible transformations under mild conditions. For instance, light-mediated radical reactions could offer new routes to functionalize the pyridine ring or even the chlorodifluoromethyl group. Electrochemical synthesis represents another powerful tool, capable of generating reactive intermediates for pyridine derivatization without the need for harsh chemical oxidants or reductants. rsc.orgresearchgate.net These methods could prove instrumental in creating novel derivatives with improved efficiency and a better environmental profile.

Dearomatization-Rearomatization Strategies : A novel approach to functionalizing pyridines involves a temporary dearomatization of the ring, which activates it for reaction, followed by a rearomatization step to restore the stable aromatic system. researchgate.netuni-muenster.de This strategy allows for the introduction of functional groups at positions that are otherwise difficult to access. Applying this concept to this compound could unlock new synthetic possibilities, enabling the creation of a diverse library of derivatives for further study. uni-muenster.de

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design

The synthesis of complex molecules is a significant challenge that can be streamlined through computational approaches. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize how chemists design and execute synthetic pathways. preprints.org

Retrosynthetic Analysis Automation : AI-powered tools can perform retrosynthetic analysis, breaking down a target derivative of this compound into simpler, commercially available precursors. nih.govnih.gov These programs analyze vast databases of chemical reactions to propose viable synthetic routes, potentially uncovering non-intuitive pathways that a human chemist might overlook. acs.org This can significantly accelerate the initial design phase of a research project.

Reaction Condition Optimization : ML models can predict the optimal conditions (e.g., temperature, solvent, catalyst) for a given chemical transformation. preprints.org By training on existing reaction data, these models can suggest parameters that maximize yield and selectivity while minimizing byproducts. For a multifunctional compound like this compound, where competing reaction sites exist, this predictive power is invaluable for achieving desired outcomes efficiently.

Predictive Reactivity : AI can model molecular structures and predict reactivity patterns with high accuracy. preprints.org This capability would be especially useful in forecasting the behavior of the this compound scaffold in various chemical environments, helping researchers anticipate potential challenges and design more robust synthetic strategies.

| AI Application | Potential Impact on this compound Synthesis |

| Retrosynthesis | Rapidly generates multiple potential synthetic routes to novel derivatives. nih.govacs.org |

| Condition Optimization | Suggests ideal solvents, catalysts, and temperatures to improve yield and purity. preprints.org |

| Reactivity Prediction | Forecasts how the molecule will react, avoiding undesirable side reactions. preprints.org |

Chemoinformatics and High-Throughput Synthesis for Derivative Discovery

To efficiently explore the chemical space around the this compound core, modern drug and materials discovery workflows rely on chemoinformatics and high-throughput automation.

Virtual Library Design : Chemoinformatics tools enable the design of large, virtual libraries of derivatives. Starting with the core scaffold, algorithms can suggest a vast array of modifications to generate thousands of related structures in silico. These virtual compounds can then be screened for desirable properties, such as predicted biological activity or specific physicochemical characteristics, allowing researchers to prioritize the most promising candidates for actual synthesis.

Automated High-Throughput Synthesis : Once promising derivatives are identified, high-throughput synthesis platforms can be employed to rapidly produce them. These automated systems can run many reactions in parallel, using small quantities of reagents to create a physical library of compounds. This approach dramatically increases the speed at which new derivatives can be generated and prepared for testing in biological or materials science assays. preprints.org

This combination of virtual screening and automated synthesis allows for a much faster and more efficient cycle of design, synthesis, and testing, accelerating the discovery of new molecules with valuable applications. nih.govrsc.org

Exploration of Unconventional Reactivity Modes of the Chlorodifluoromethyl Group

The chlorodifluoromethyl (-CF2Cl) group is a key feature of the molecule, yet its own reactivity is an area ripe for exploration. While often considered a stable substituent, it possesses latent reactivity that could be harnessed to create novel molecular architectures.

Transformation into Other Functional Groups : Research could focus on methods to chemically transform the -CF2Cl group. For example, under specific reductive conditions, it might be converted to a difluoromethyl (-CF2H) group, which is a highly sought-after moiety in medicinal chemistry due to its ability to act as a bioisostere of a hydroxyl or thiol group. uni-muenster.de Conversely, selective oxidation could potentially lead to other fluorine-containing functional groups.

Radical Reactions : The C-Cl bond within the chlorodifluoromethyl group could be a handle for radical-based transformations. Under photocatalytic or other radical-initiating conditions, it may be possible to generate a difluoromethyl radical, which could then participate in various C-C or C-heteroatom bond-forming reactions. This would represent a powerful method for elaborating the structure from the fluorinated substituent itself.

Cross-Coupling Reactions : While challenging, the development of new catalytic systems for the cross-coupling of C-F or C-Cl bonds in fluoroalkyl groups is an active area of research. A future breakthrough in this area could allow the -CF2Cl group to be used as a synthetic anchor, enabling the direct coupling of aryl, alkyl, or other fragments at this position.

Multidisciplinary Research at the Interface of Synthetic Chemistry, Materials Science, and Chemical Biology

The full potential of this compound and its derivatives will be realized through collaborative, multidisciplinary research that bridges core chemistry with applied sciences.

Materials Science : The strong electron-withdrawing nature and unique steric profile of the substituents on the pyridine ring make derivatives of this compound interesting candidates for new functional materials. acs.org Researchers could explore their use in the synthesis of novel polymers with specific thermal or electronic properties. Additionally, their incorporation into organic light-emitting diodes (OLEDs), dye-sensitized solar cells researchgate.net, or as fluorescent chemosensors for detecting metal ions are all plausible research avenues. acs.org

Chemical Biology and Medicinal Chemistry : In the life sciences, derivatives could be synthesized and screened for a wide range of biological activities. The pyridine scaffold is a common feature in pharmaceuticals and agrochemicals. nih.govresearchgate.netnih.govgoogle.com The presence of the chloro and chlorodifluoromethyl groups can enhance metabolic stability and membrane permeability, making these compounds attractive for drug discovery programs targeting cancer rsc.org, infectious diseases nih.gov, or neurological disorders. Furthermore, they could be developed as probes to study biological systems or as building blocks in the chemoenzymatic synthesis of complex, fluorinated natural product analogs. nih.gov

Q & A

Q. Optimization Factors :

- Temperature : Controlled heating (80–120°C) minimizes side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Table 1 : Synthesis Method Comparison

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Direct Chlorination | POCl₃, reflux, 6h | 65–70 | |

| Cross-Coupling | ClCF₂Cu, Pd(PPh₃)₄, 80°C | 75–80 | |

| Nucleophilic Substitution | KF, DMF, 100°C | 60–65 |

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

Q. Key Data :

Basic: What are the common reaction pathways for this compound in organic synthesis?

Answer:

- Nucleophilic Substitution : Chlorine at the 2-position reacts with amines or alkoxides to form derivatives (e.g., pyridyl ethers) .

- Electrophilic Aromatic Substitution : CF₂Cl group directs substitution to meta/para positions .

- Reductive Dehalogenation : Pd/C and H₂ remove chlorine for dehalogenated intermediates .

Q. Mechanistic Insight :

- The electron-withdrawing CF₂Cl group increases pyridine ring electrophilicity, favoring SNAr reactions .

Advanced: How can contradictions in biological activity data (e.g., IC₅₀ variability) be resolved?

Answer:

Discrepancies arise from assay conditions or structural analogs. Mitigation strategies include:

- Standardized Assays : Use consistent protocols (e.g., β-glucuronidase inhibition at pH 7.4) .

- Structural Validation : Confirm compound identity via XRD or 2D-NMR to rule out isomerism .

- Dose-Response Curves : Triplicate measurements with positive controls (e.g., DMSO vehicle) .

Example : reports IC₅₀ = 240 μM for antiglycation activity, but variations (±2.5–2.9 μM) highlight assay sensitivity .

Advanced: What strategies address regioselectivity challenges in functionalizing this compound?

Answer:

- Directing Groups : Use -CF₂Cl to guide metal-catalyzed couplings (e.g., Suzuki-Miyaura at C-4) .

- Protection/Deprotection : Temporarily block reactive sites with Boc groups during synthesis .

- Computational Modeling : DFT calculations predict reactive sites (e.g., Fukui indices for electrophilicity) .

Case Study : uses the compound as a model substrate for regioexhaustive functionalization, achieving >90% selectivity at C-4 .

Advanced: How can computational methods predict reactivity and interaction with biological targets?

Answer:

- Molecular Docking : AutoDock Vina simulates binding to enzymes (e.g., β-glucuronidase) with ΔG < -7 kcal/mol indicating strong affinity .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

- QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with bioactivity .

Q. Data Output :

- Docking Score : -8.2 kcal/mol for interaction with acetylcholinesterase .

Advanced: What are the stability profiles of this compound under varying storage conditions?

Answer:

- Thermal Stability : Decomposes above 200°C (TGA data) .

- Hydrolytic Sensitivity : Susceptible to hydrolysis in aqueous acidic/basic conditions (t₁/₂ = 24h at pH 2) .

- Storage Recommendations : Anhydrous, inert atmosphere (Ar), -20°C for long-term stability .

Advanced: How is this compound integrated into drug discovery pipelines?

Answer:

- Lead Optimization : Modify CF₂Cl group to enhance pharmacokinetics (e.g., logP reduction via -OH substitution) .

- Target Validation : CRISPR screening identifies genes sensitive to the compound .

- Toxicity Screening : Ames test and hepatocyte assays rule out mutagenicity/cytotoxicity .

Pipeline Example : highlights pyrazole-pyridine hybrids as kinase inhibitors entering Phase I trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.